methyl 2-hydroxyhex-5-ynoate
CAS No.: 1490824-17-3
Cat. No.: VC11587412
Molecular Formula: C7H10O3
Molecular Weight: 142.15 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1490824-17-3 |
---|---|
Molecular Formula | C7H10O3 |
Molecular Weight | 142.15 g/mol |
IUPAC Name | methyl 2-hydroxyhex-5-ynoate |
Standard InChI | InChI=1S/C7H10O3/c1-3-4-5-6(8)7(9)10-2/h1,6,8H,4-5H2,2H3 |
Standard InChI Key | TUAZJZAQCUHION-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C(CCC#C)O |
Introduction
Chemical Structure and Molecular Characteristics
Structural Elucidation
Methyl 2-hydroxyhex-5-ynoate features a linear carbon chain with critical functional groups positioned at C2 (hydroxyl) and C5 (alkyne). The methyl ester moiety at C1 completes the esterification, rendering the molecule both polar and reactive. The SMILES notation COC(=O)C(CCC#C)O unambiguously defines this arrangement, while the InChIKey TUAZJZAQCUHION-UHFFFAOYSA-N provides a unique identifier for database searches .
Stereochemical Considerations
Property | Value | Source |
---|---|---|
Molecular Weight | 142.14 g/mol | |
Predicted CCS ([M+H]⁺) | 128.2 Ų | |
Boiling Point | Not reported | — |
Melting Point | Not reported | — |
The collision cross-section (CCS) values, critical for mass spectrometry workflows, indicate moderate molecular size and polarity . The absence of experimental boiling/melting points underscores the need for further characterization.
Synthesis and Manufacturing
Diazotization and Esterification
The synthesis of methyl 2-hydroxyhex-5-ynoate begins with L-propargylglycine hydrochloride, which undergoes diazotization using 40% aqueous sodium nitrite in sulfuric acid. This reaction replaces the amino group with a hydroxyl group, yielding (S)-2-hydroxyhex-5-ynoic acid . Subsequent esterification with methanol and thionyl chloride (SOCl₂) at 0°C–25°C produces the methyl ester in 54% yield (Scheme 1) .
Scheme 1: Synthetic Route to Methyl 2-Hydroxyhex-5-ynoate
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Diazotization:
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Esterification:
Purification and Yield Optimization
Flash chromatography using petroleum ether/ethyl acetate (2:1) effectively isolates the product . Yield improvements may involve optimizing reaction time (8 hours) and stoichiometry, though excess SOCl₂ risks side reactions like over-esterification.
Biological Activity and Mechanistic Insights
Role as a Lactylation Reporter
In metabolic labeling studies, methyl 2-hydroxyhex-5-ynoate serves as a precursor for YnLac-2, a bioorthogonal chemical reporter. Cells incubated with YnLac-2 incorporate the alkyne-tagged lactate into histones and non-histone proteins via endogenous lactylation pathways . Subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables fluorescent or affinity-based detection of lactylated biomolecules (Fig. 1) .
Target Proteins Identified
Proteomic profiling in HEK293T cells revealed lactylation of PARP1, HMGB1, and NCL, implicating lactylation in DNA repair and chromatin remodeling . Mutagenesis studies confirmed that lactylation at lysine residues (e.g., PARP1-K249) modulates enzymatic activity .
Applications in Chemical Biology
Bioorthogonal Labeling
The terminal alkyne enables click chemistry applications:
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In-gel fluorescence: Azide-functionalized fluorophores (e.g., Cy3-azide) label lactylated proteins post-electrophoresis .
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Fluorescence microscopy: Spatial resolution of lactylation in RAW264.7 macrophages under LPS stimulation .
Chemoproteomic Profiling
Streptavidin-biotin pull-down assays coupled with LC-MS/MS identify lactylation sites across the proteome . This approach has unveiled lactylation’s role in metabolic regulation and immune response.
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